The synthesis of (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole can be achieved through various methods. One notable approach involves the reaction of appropriate pyridine and pyrrolidine derivatives with oxadiazole precursors.
The molecular structure of (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole features:
(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications .
The mechanism of action for (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole primarily revolves around its interaction with biological targets:
The physical and chemical properties of (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole include:
(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole has several scientific applications:
1,3,4-Oxadiazoles represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and favorable physicochemical properties. These five-membered heterocyclic rings contain one oxygen atom and two nitrogen atoms, exhibiting aromatic character derived from furan through replacement of two –CH= groups with –N= atoms [1] [3]. The significance of 1,3,4-oxadiazoles in drug discovery stems from their capacity to serve as bioisosteric replacements for ester and amide functionalities while offering enhanced metabolic stability and improved pharmacokinetic profiles [3] [6]. Marketed drugs containing this core include the antiretroviral agent Raltegravir (HIV integrase inhibitor), the anticancer agent Zibotentan (endothelin A receptor antagonist), and the antibiotic Furamizole, underscoring their therapeutic relevance [3] [7]. The structural versatility of the 1,3,4-oxadiazole ring enables diverse substitution patterns at the 2- and 5-positions, facilitating precise optimization of biological activity through strategic molecular design [10].
The 1,3,4-oxadiazole ring system exhibits distinct structural and electronic characteristics that underpin its utility in drug design. X-ray crystallographic analyses reveal a planar, symmetric ring structure with bond lengths intermediate between single and double bonds, indicative of delocalized π-electron density [1]. The significant dipole moment (approximately 2.5 Debye) arises from the electronegativity differences between oxygen and nitrogen atoms, creating an electron-deficient central ring that functions as a hydrogen bond acceptor system [3] [10]. This electronic profile enhances water solubility and influences intermolecular interactions with biological targets.
Table 1: Key Structural Parameters of 1,3,4-Oxadiazole Core
Parameter | Value/Range | Significance |
---|---|---|
Ring Aromaticity | Moderate (lower than benzene, higher than 1,2,4-oxadiazole) | Enhanced stability and planarity |
Bond Length (O1-C2) | 1.36-1.38 Å | Partial double bond character |
Bond Length (C2-N3) | 1.29-1.31 Å | Double bond character |
Bond Angle (N3-N4-C5) | 103-105° | Ring strain influences reactivity |
Dipole Moment | ~2.5 D | Directional H-bond accepting capability |
Metabolic stability constitutes a paramount advantage of the 1,3,4-oxadiazole scaffold, particularly when compared to ester or amide bioisosteres. The ring demonstrates remarkable resistance to both oxidative and hydrolytic degradation pathways due to the absence of readily cleavable bonds and its electron-deficient nature [6] [10]. This stability translates to improved oral bioavailability and extended plasma half-lives for pharmaceutical agents incorporating this heterocycle. Furthermore, the 1,3,4-oxadiazole ring contributes to balanced lipophilicity profiles (typically LogP 1.5-2.5 for monosubstituted derivatives), facilitating transmembrane permeability while maintaining sufficient aqueous solubility for drug distribution [3] [6].
For the specific compound (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole, structural features are defined by the presence of two distinct heterocyclic substituents: pyridine at position 2 and stereochemically defined pyrrolidine at position 5. The molecular formula is C₁₁H₁₁N₃O, with a molecular weight of 201.23 g/mol [2]. Its structural representation is captured in the SMILES notation: [C@H]1(C2=NN=C(C3=NC=CC=C3)O2)NCCC1
and InChIKey: NGCCGLAQZNQVOS-VIFPVBQESA-N
, confirming the chiral (S)-configuration at the pyrrolidine carbon [2]. The pyridine moiety introduces a secondary nitrogen (sp²-hybridized) capable of both hydrogen bonding and coordination metal interactions, while the pyrrolidine's tertiary nitrogen (sp³-hybridized) can be protonated under physiological conditions, potentially enhancing water solubility and target engagement through ionic interactions [3] [8].
Stereochemistry exerts profound influences on the biological activity and target selectivity of 1,3,4-oxadiazole derivatives, particularly when chiral centers are incorporated into the substitution pattern. The compound (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole possesses a defined stereocenter at the C2 position of the pyrrolidine ring, creating two enantiomers with potentially divergent pharmacological profiles [2]. The (S)-configuration is biologically significant as it often aligns with the stereochemical preferences of endogenous enzyme active sites and receptor binding pockets, which exhibit distinct chiral discrimination capabilities [3] [8].
Enantioselective bioactivity observations in structurally related compounds demonstrate the critical importance of stereochemistry. For instance, pyrrolidine-containing oxadiazoles with (S)-configuration frequently exhibit enhanced binding affinity toward enzymes like peptide deformylase (PDF) and β-glucuronidase compared to their (R)-counterparts or racemic mixtures [3] [6]. This enhanced affinity typically ranges from 2-fold to over 24-fold improvement in inhibitory potency, as documented in β-glucuronidase inhibitors featuring ortho-hydroxyl aromatic substitutions [3]. The molecular basis for this stereopreference involves precise three-dimensional complementarity between the ligand's chiral center and the asymmetric binding cavity of the biological target, where optimal hydrogen bonding networks and van der Waals contacts are achieved only with the correct enantiomeric orientation [8].
Table 2: Stereochemical Influence on Bioactivity in Selected 1,3,4-Oxadiazole Derivatives
Compound Class | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Target/Activity | Reference |
---|---|---|---|---|
5-(pyrrolidin-2-yl)-1,3,4-oxadiazoles | IC₅₀ = 0.39 μg/mL (MSSA) | IC₅₀ = 3.125 μg/mL (MSSA) | Antibacterial | [6] |
β-Glucuronidase inhibitors | 24-fold > standard | Comparable to standard | Enzyme inhibition | [3] |
Benzimidazole-oxadiazoles | IC₅₀ = 2.3 nM (GSK-3β) | Reduced activity | Kinase inhibition | [8] |
Helicobacter pylori agents | MIC 8-16 μg/mL | MIC >64 μg/mL | Anti-H. pylori | [3] |
The conformational implications of the (S)-configuration extend beyond direct target binding. Molecular dynamics simulations of related compounds reveal that the (S)-pyrrolidine substitution promotes specific ring puckering conformations that influence the overall spatial orientation of the oxadiazole scaffold [8]. This preferred conformation potentially enhances membrane permeability through optimized lipophilicity profiles and may reduce metabolic deactivation pathways by shielding vulnerable chemical motifs from cytochrome P450 enzymes [3] [6]. Additionally, the basic nitrogen within the (S)-pyrrolidine ring remains accessible for protonation under physiological conditions (predicted pKa ~8.5-10), facilitating ionic interactions with negatively charged residues in enzyme active sites and potentially improving water solubility for enhanced bioavailability [3] [8].
The strategic incorporation of pyrrolidine and pyridine heterocycles into the 1,3,4-oxadiazole scaffold represents an evolutionary progression in heterocyclic medicinal chemistry aimed at optimizing biological activity and pharmacokinetic properties. Early synthetic efforts focused on simple aryl and alkyl substitutions (1950s-1980s), revealing the fundamental pharmacological potential of the oxadiazole core but often yielding compounds with suboptimal selectivity or metabolic stability [7] [10]. The paradigm shifted toward heteroaromatic substitutions in the 1990s, with pyridine emerging as a privileged substituent due to its hydrogen bonding capability, moderate basicity (pKa ~5.2 for pyridinium), and capacity for metal coordination interactions [3] [7].
Pyrrolidine introduction at the oxadiazole 5-position marked a significant advancement in the 2000s, driven by the recognition that this saturated, chiral heterocycle could impart several advantageous properties: 1) Conformational constraint enhancing target selectivity; 2) Introduction of a basic nitrogen for salt formation and solubility modulation; 3) Provision of a stereochemical handle for optimizing enantioselective target interactions [3] [8]. The specific combination of pyridine at position 2 and pyrrolidine at position 5 emerged as a particularly promising architecture, synergistically combining the hydrogen-bond accepting capability and planarity of the pyridine ring with the three-dimensionality and basic character of the pyrrolidine moiety [2] [8].
Table 3: Evolution of Key Synthetic Methodologies for Target Compounds
Time Period | Synthetic Approach | Key Advantages | Representative Compounds |
---|---|---|---|
1990-2000 | Cyclodehydration of diacylhydrazides with POCl₃ | High yields, broad substrate scope | Simple aryl/alkyl derivatives |
2000-2010 | Oxidative cyclization of N-acylhydrazones (I₂/base) | Mild conditions, chirality retention | Chiral alkyl-substituted variants |
2010-Present | Metal-catalyzed C-H functionalization | Atom economy, late-stage diversification | Complex heteroaromatic hybrids including pyridine derivatives |
2015-Present | Electrochemical/photoredox cyclization | Green chemistry, radical intermediates | Stereodefined pyrrolidine derivatives |
Contemporary synthetic routes to (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole typically employ stereoselective strategies to install the chiral pyrrolidine moiety. One efficient approach involves the cyclocondensation of (S)-pyrrolidine-2-carboxylic acid hydrazide with pyridine-2-carboxylic acid derivatives using phosphorous oxychloride as a cyclodehydrating agent [1] [6]. Alternative methodologies leverage oxidative cyclization of N'-((S)-pyrrolidin-2-yl)pyridine-2-carbohydrazide with reagents like iodine in alkaline conditions or bromine in acetic acid [6] [7]. Advanced techniques include electrochemical synthesis and photoredox catalysis, which enable milder reaction conditions and improved functional group tolerance, thereby preserving the integrity of the sensitive (S)-pyrrolidine stereocenter [7].
The therapeutic rationale for combining pyridine and pyrrolidine substitutions centers on their complementary pharmacological effects. Pyridine contributes to π-π stacking interactions with aromatic residues in enzyme binding pockets and enhances membrane penetration through moderate lipophilicity [3]. Meanwhile, the (S)-pyrrolidine moiety facilitates targeted hydrogen bonding and electrostatic interactions, with documented roles in inhibiting bacterial peptide deformylase (PDF) and enhancing Gram-negative bacterial penetration through interactions with lipopolysaccharide components [1] [6]. This synergistic combination has positioned such compounds as promising candidates for development against antimicrobial-resistant pathogens and various oncological targets [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: